molecular formula C10H10O2 B2742113 (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one CAS No. 176913-35-2

(2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one

Cat. No. B2742113
CAS RN: 176913-35-2
M. Wt: 162.188
InChI Key: XNXPLOIHJMEMSM-AATRIKPKSA-N
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Description

(2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one, also known as furaneol, is a flavor compound that is commonly found in fruits such as strawberries, pineapples, and tomatoes. It has a sweet, caramel-like aroma that is often used in the food industry to enhance the flavor of various products. However, furaneol also has potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one is not fully understood. However, it is believed to interact with various receptors in the brain and body, including the olfactory receptors and the sweet taste receptors. It may also have antioxidant properties that can protect cells from oxidative damage.
Biochemical and Physiological Effects:
Furaneol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant properties that can protect cells from oxidative damage. It has also been shown to have antimicrobial properties against various bacteria and fungi. In addition, this compound has been shown to enhance insulin sensitivity and glucose uptake in vitro, which may have potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

Furaneol has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It also has a unique flavor profile that can be easily detected and measured. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, its effects may be influenced by other compounds in the experimental system, which can make it difficult to isolate its specific effects.

Future Directions

There are several future directions for the study of (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one. One potential area of research is the study of its potential applications in the treatment of diabetes. Another area of research is the study of its potential antimicrobial properties and its use as a natural preservative in food products. Additionally, the study of the Maillard reaction and its impact on food flavor and nutrition is an important area of research that could benefit from the use of this compound as a model compound.

Synthesis Methods

The synthesis of (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one can be achieved through various methods, including the acid-catalyzed dehydration of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and the oxidation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone. The latter method is preferred due to its higher yield and simplicity.

Scientific Research Applications

Furaneol has been studied for its potential applications in various scientific fields, including food science, chemistry, and biology. In food science, (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one has been shown to enhance the flavor of various products, including baked goods, dairy products, and beverages. In chemistry, this compound has been used as a model compound for the study of the Maillard reaction, which is a chemical reaction that occurs between amino acids and reducing sugars during cooking. In biology, this compound has been studied for its potential antimicrobial and antioxidant properties.

properties

IUPAC Name

(E)-1-cyclopropyl-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(8-3-4-8)6-5-9-2-1-7-12-9/h1-2,5-8H,3-4H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXPLOIHJMEMSM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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